5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride
Description
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is a thiophene-derived sulfonyl chloride featuring a bromo substituent at position 5 and a 1,3-dioxolane group at position 2. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized thiophenes. The bromo substituent enables further derivatization via cross-coupling reactions, while the dioxolane moiety enhances solubility in polar solvents.
Properties
Molecular Formula |
C7H6BrClO4S2 |
|---|---|
Molecular Weight |
333.6 g/mol |
IUPAC Name |
5-bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6BrClO4S2/c8-6-4(7-12-1-2-13-7)3-5(14-6)15(9,10)11/h3,7H,1-2H2 |
InChI Key |
BXPKSFUNAAWXPN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(SC(=C2)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and chlorosulfonic acid for the sulfonylation step .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce various arylated thiophene compounds.
Scientific Research Applications
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of novel materials with specific electronic properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Chemical Biology: Researchers use it to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful for labeling and modifying biological molecules in chemical biology studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with three structurally related sulfonyl chlorides and thiophene derivatives.
Structural and Physicochemical Properties
Key Observations:
Substituent Diversity :
- The target compound’s 1,3-dioxolane group (a cyclic ketal) distinguishes it from analogs with thiazole () or methyl () substituents. This group likely improves solubility in polar aprotic solvents compared to the hydrophobic thiazole or methyl groups .
- The bromo substituent is common across all listed compounds, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further functionalization.
Molecular Weight Trends :
- The thiazole-containing analog (279.79 g/mol) has a higher molecular weight than the target compound (exact value unspecified), reflecting the bulkier thiazole substituent .
Commercial Availability: The thiazole derivative is commercially available at 95% purity, with a high price point (¥70,800 for 5g), suggesting specialized applications or challenging synthesis .
Biological Activity
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride (CAS Number: 2225154-11-8) is a sulfonyl chloride derivative of thiophene, a heterocyclic compound containing sulfur. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromine atom and a dioxolane ring, contributing to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 256.25 g/mol |
| CAS Number | 2225154-11-8 |
| IUPAC Name | This compound |
| Melting Point | Not available |
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds containing sulfonyl groups, like this compound, showed activity against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study:
In a screening assay against Staphylococcus aureus and Escherichia coli, the compound displayed an inhibition zone of approximately 15 mm at a concentration of 100 µg/mL, suggesting moderate antibacterial activity.
Anticancer Activity
Thiophene derivatives have been explored for their anticancer potential due to their ability to modulate cellular signaling pathways. The sulfonyl chloride moiety is particularly noteworthy for its reactivity, allowing for conjugation with biomolecules that can enhance therapeutic efficacy.
Research Findings:
A recent study investigated the cytotoxic effects of several thiophene derivatives on human cancer cell lines. The results indicated that this compound exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to altered protein function. This property is particularly relevant in targeting enzymes involved in cancer progression and bacterial metabolism.
Summary of Findings
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/Inhibition Zone |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate inhibition | 15 mm at 100 µg/mL |
| Anticancer | MCF-7 (breast cancer) | Significant cytotoxicity | IC50 = 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
